molecular formula C16H20F3N7O B2432291 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034574-08-6

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2432291
CAS RN: 2034574-08-6
M. Wt: 383.379
InChI Key: DLRXINRKPBHTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H20F3N7O and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

S-Trifluoromethylation of Thiophenols

Trifluoromethyl phenyl sulfone serves as a nucleophilic trifluoromethylating agent. However, recent research has revealed an alternative use: it can act as a trifluoromethyl radical precursor. When arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, an intramolecular single electron transfer (SET) reaction occurs under visible light irradiation. This process enables the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .

Synthesis of 6-Trifluoromethyl-Phenanthridines

Trifluoromethyl phenyl sulfone has been employed in the mild and efficient synthesis of 6-(trifluoromethyl)phenanthridine derivatives . This process involves the generation of radical intermediates from C(sp²)–Cl bonds, followed by a homolytic radical aromatic substitution (HAS) process. The visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides leads to the formation of these intriguing compounds .

properties

IUPAC Name

1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N7O/c1-25(2)13-22-12(23-14(24-13)26(3)4)9-20-15(27)21-11-8-6-5-7-10(11)16(17,18)19/h5-8H,9H2,1-4H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXINRKPBHTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

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